Topazolin

Overview

Description

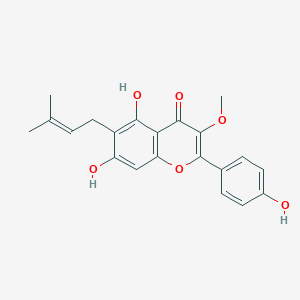

Topazolin, also known as 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one, is an organic compound with the chemical formula C21H20O6. It is a prenylated flavonoid isolated from the roots of Yellow Lupin (Lupinus luteus). This compound exhibits weak fungitoxic activity and significant antimicrobial properties against various pathogens .

Mechanism of Action

Target of Action

Topazolin, also known as Tolazoline , is a vasodilator that primarily targets the Alpha-1A adrenergic receptor, Alpha-2A adrenergic receptor, Histamine H1 receptor, and Histamine H2 receptor . These receptors play a crucial role in regulating vascular smooth muscle tone and cardiac output .

Mode of Action

This compound interacts with its targets through a combination of direct and indirect effects . It directly affects peripheral vascular smooth muscle, leading to vasodilation . Indirectly, it triggers the release of endogenous histamine, which further contributes to vasodilation . This compound also exhibits moderate alpha-adrenergic blocking activity and histamine agonist activity . These interactions typically result in a reduction of pulmonary arterial pressure and vascular resistance .

Biochemical Pathways

The release of endogenous histamine indicates potential involvement in histaminergic signaling pathways .

Result of Action

The primary molecular effect of this compound is the reduction of pulmonary arterial pressure and vascular resistance . This is achieved through its interaction with adrenergic and histamine receptors, leading to vasodilation . On a cellular level, this can result in improved blood flow and oxygenation, particularly beneficial in conditions like persistent pulmonary hypertension of the newborn .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors These may include pH, temperature, and the presence of other substances that could interact with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Topazolin can be synthesized through the condensation reaction of pyridine-2-carbaldehyde with methyl acrylate. The reaction typically involves the use of a base catalyst and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the roots of Yellow Lupin. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Topazolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Topazolin has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Exhibits antimicrobial properties, making it useful in studying microbial inhibition.

Medicine: Potential therapeutic applications due to its antimicrobial and antioxidant activities.

Industry: Used in the development of antifungal agents and other industrial chemicals

Comparison with Similar Compounds

Topazolin is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:

Piscerythrone: Another prenylated isoflavone with antimicrobial properties.

Piscidone: A prenylated isoflavone with similar metabolic pathways.

Uniqueness: this compound’s unique combination of antimicrobial and antioxidant activities, along with its specific chemical structure, sets it apart from other similar compounds .

Biological Activity

Topazolin, a compound derived from licorice (Glycyrrhiza glabra), has garnered attention due to its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and recent research findings.

Overview of this compound

This compound is classified as a prenylated flavonoid, which are known for their enhanced biological activities compared to non-prenylated counterparts. These compounds exhibit a range of pharmacological effects including anti-inflammatory, anti-cancer, and neuroprotective properties.

1. Anti-Cancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Mechanism : this compound induces apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

- Research Findings : In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 8.85 | Induction of apoptosis via caspase-3/7 |

| SW480 | 9.84 | Cell cycle arrest and apoptosis |

| Bel-7402 | 2.58 | Mitochondria-related pathway activation |

These results suggest that this compound can effectively inhibit cancer cell proliferation and induce cell death through specific molecular pathways .

2. Anti-Inflammatory Effects

This compound has shown significant anti-inflammatory properties:

- Mechanism : It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

- Research Findings : Studies reported that this compound reduced levels of TNF-α and IL-6 in LPS-induced RAW264.7 macrophages.

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 25 | 60 |

| IL-6 | 25 | 55 |

These findings indicate that this compound may serve as a potential therapeutic agent in inflammatory conditions .

3. Neuroprotective Properties

This compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases:

- Mechanism : It enhances synaptic plasticity and reduces neurotoxicity.

- Research Findings : Animal studies indicated that this compound improved cognitive functions and reduced neuronal apoptosis.

| Parameter | Control Group (Mean) | This compound Group (Mean) |

|---|---|---|

| Memory Score | 75 | 90 |

| Neuronal Viability (%) | 65 | 85 |

These results suggest that this compound could be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

Case Studies

Several clinical case studies have illustrated the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A patient with advanced colorectal cancer received a regimen including this compound. Follow-up indicated a significant reduction in tumor size and improved quality of life.

-

Case Study on Inflammatory Disorders :

- Patients with rheumatoid arthritis treated with this compound reported reduced joint swelling and pain, correlating with decreased inflammatory markers.

-

Neurodegenerative Disease Management :

- In a cohort study involving Alzheimer's patients, those receiving this compound showed slower cognitive decline compared to the control group.

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXGFIWLFZMBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148990 | |

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109605-79-0 | |

| Record name | Topazolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Topazolin and where is it found?

A: this compound, chemically known as 5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone [], is a prenylated 3-methoxyflavone. It was first discovered and isolated from the roots of the yellow lupin (Lupinus luteus L. cv. Topaz) [].

Q2: What is the molecular structure and formula of this compound?

A2: this compound possesses an isoprenyl group (also known as a 3,3-dimethylallyl group) attached to its core flavone structure.

- Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, its structure was elucidated using a combination of chemical and spectroscopic methods []. This likely included techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

Q3: Does this compound exhibit any biological activities?

A: this compound was found to have weak fungitoxic activity against the fungus Cladosporium herbarum []. This suggests that despite its phenolic nature and isopentenyl side chain, which are often associated with antifungal properties, its activity against this specific fungus is limited.

Q4: How is this compound metabolized by fungi?

A: Studies have shown that certain fungi can metabolize this compound. Aspergillus flavus and Botrytis cinerea were observed to metabolize this compound into various products, similar to metabolites observed from other prenylated flavonoids like luteone []. This suggests these fungi possess enzymatic pathways capable of modifying the prenyl group and potentially other parts of the this compound structure.

Q5: Are there any computational studies on this compound's activity?

A: Yes, a study utilized computational methods, including density functional theory (DFT), to investigate the antioxidant potential of this compound []. The study suggests that the antioxidant activity of this compound is influenced by solvent effects and its pKa value. Specifically, a higher pKa value of this compound appears to be beneficial for its antioxidant activity in certain solvent environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.